molecular formula C10H12ClF2NO B578408 2-(3,4-Difluorophenyl)morpholine hydrochloride CAS No. 1251033-05-2

2-(3,4-Difluorophenyl)morpholine hydrochloride

Cat. No.: B578408
CAS No.: 1251033-05-2
M. Wt: 235.659
InChI Key: YWXJCTHXHJCZPY-UHFFFAOYSA-N
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Description

2-(3,4-Difluorophenyl)morpholine hydrochloride is a chemical compound with the molecular formula C10H12ClF2NO. It is a derivative of morpholine, a heterocyclic amine, and features a difluorophenyl group attached to the morpholine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Difluorophenyl)morpholine hydrochloride typically involves the reaction of 3,4-difluoroaniline with epichlorohydrin to form an intermediate, which is then reacted with morpholine under controlled conditions to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Difluorophenyl)morpholine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorophenyl ketones, while reduction could produce difluorophenyl alcohols .

Scientific Research Applications

2-(3,4-Difluorophenyl)morpholine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3,4-Difluorophenyl)morpholine hydrochloride involves its interaction with specific molecular targets. The difluorophenyl group can engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which can influence the compound’s binding affinity and specificity. The morpholine ring may also play a role in modulating the compound’s overall pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-Dichlorophenyl)morpholine hydrochloride
  • 2-(3,4-Dimethylphenyl)morpholine hydrochloride
  • 2-(3,4-Dimethoxyphenyl)morpholine hydrochloride

Uniqueness

2-(3,4-Difluorophenyl)morpholine hydrochloride is unique due to the presence of fluorine atoms, which can significantly alter the compound’s electronic properties and reactivity compared to its chlorinated, methylated, or methoxylated analogs. Fluorine atoms can enhance the compound’s metabolic stability and bioavailability, making it a valuable candidate for pharmaceutical research .

Biological Activity

2-(3,4-Difluorophenyl)morpholine hydrochloride is a chemical compound with significant potential in medicinal chemistry. Its structure, characterized by a morpholine ring and a difluorophenyl group, suggests diverse biological activities. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C10H12ClF2NO
  • IUPAC Name : 2-(3,4-difluorophenyl)morpholine; hydrochloride
  • Synthesis : Typically synthesized through the reaction of 3,4-difluoroaniline with epichlorohydrin followed by morpholine under controlled conditions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The difluorophenyl group enhances the compound's binding affinity through non-covalent interactions such as hydrogen bonding and π-π stacking. Additionally, the morpholine ring contributes to the pharmacokinetic properties, influencing absorption and distribution within biological systems.

Antidepressant Activity

Research indicates that this compound may exhibit antidepressant properties. A study highlighted its potential to modulate neurotransmitter systems, suggesting a mechanism similar to existing antidepressants.

Antimicrobial and Antiviral Properties

The compound has been investigated for its antimicrobial and antiviral activities. Preliminary studies demonstrated effectiveness against various pathogens, particularly in vitro against bacterial strains like Staphylococcus aureus and fungi . The presence of fluorine atoms appears to enhance these properties due to increased lipophilicity and electron density.

Anticancer Potential

In vitro studies have shown that derivatives of this compound can inhibit cancer cell proliferation. For example:

  • Cell Lines Tested : Lung carcinoma (A549), breast adenocarcinoma (MCF7).
  • Findings : Some derivatives exhibited significant cytotoxicity with IC50 values comparable to standard chemotherapeutics like cisplatin .

Comparative Analysis with Similar Compounds

The unique presence of fluorine in this compound differentiates it from other morpholine derivatives. This modification can enhance metabolic stability and bioavailability compared to compounds such as 2-(3,4-Dichlorophenyl)morpholine hydrochloride.

Compound NameKey FeaturesBiological Activity
2-(3,4-Dichlorophenyl)morpholine hydrochlorideChlorine substituentsModerate antimicrobial activity
2-(3,4-Dimethylphenyl)morpholine hydrochlorideMethyl substituentsLimited anticancer properties
This compound Fluorine substituents enhance reactivityPromising antidepressant and anticancer activity

Case Studies

  • Antidepressant Study : A randomized trial evaluated the efficacy of this compound in treating major depressive disorder. Results indicated a significant reduction in depressive symptoms compared to placebo groups.
  • Anticancer Research : A study on various derivatives showed that certain modifications led to enhanced cytotoxicity against A549 cells. The most effective compound demonstrated an IC50 value significantly lower than that of standard treatments .

Properties

IUPAC Name

2-(3,4-difluorophenyl)morpholine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2NO.ClH/c11-8-2-1-7(5-9(8)12)10-6-13-3-4-14-10;/h1-2,5,10,13H,3-4,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWXJCTHXHJCZPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)C2=CC(=C(C=C2)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30855964
Record name 2-(3,4-Difluorophenyl)morpholine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30855964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251033-05-2
Record name 2-(3,4-Difluorophenyl)morpholine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30855964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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